molecular formula C9H12BNO3 B1438472 (2-(Dimethylcarbamoyl)phenyl)boronic acid CAS No. 874219-16-6

(2-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1438472
CAS No.: 874219-16-6
M. Wt: 193.01 g/mol
InChI Key: NZIOVLXULSCCSG-UHFFFAOYSA-N
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Description

(2-(Dimethylcarbamoyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C₉H₁₂BNO₃ and a molecular weight of 193.01 g/mol. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its structure consists of a phenyl ring substituted with a dimethylcarbamoyl group and a boronic acid moiety, making it a versatile building block in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s worth noting that the compound’s stability and ease of preparation contribute to its bioavailability in the suzuki–miyaura cross-coupling reaction .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . Furthermore, the compound itself is relatively stable and environmentally benign, which makes it suitable for use in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylcarbamoyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-bromoaniline.

    Carbamoylation: The 2-bromoaniline undergoes carbamoylation using dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form 2-(dimethylcarbamoyl)aniline.

    Borylation: The final step involves the borylation of 2-(dimethylcarbamoyl)aniline using a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylcarbamoyl)phenyl)boronic acid participates in various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The dimethylcarbamoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylcarbamoyl moiety.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate coupling reactions.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide are commonly used.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Substituted Anilines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-(Dimethylcarbamoyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medicinal research, this compound is used to develop boron-containing drugs, which can exhibit unique pharmacological properties. It is also employed in the synthesis of protease inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in material science.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dimethylcarbamoyl group, making it less versatile in certain synthetic applications.

    (4-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but with the dimethylcarbamoyl group at the para position, which can influence reactivity and selectivity.

    (2-(Methoxycarbonyl)phenyl)boronic Acid: Contains a methoxycarbonyl group instead of a dimethylcarbamoyl group, affecting its chemical properties and applications.

Uniqueness

(2-(Dimethylcarbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. The presence of the dimethylcarbamoyl group enhances its utility in forming stable intermediates and final products in various chemical reactions .

Biological Activity

(2-(Dimethylcarbamoyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H12BNO3
  • CAS Number : 874219-16-6
  • Molecular Weight : 195.01 g/mol

The compound features a boronic acid group, which is known for its ability to interact with biological molecules, particularly those containing diols.

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with diol-containing biomolecules. This property allows it to inhibit various enzymes and modulate biological pathways. Notably, boronic acids can interact with serine residues in active sites of enzymes, leading to inhibition of proteolytic activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes:

  • Proteasome Inhibition : The compound has been studied for its ability to inhibit the proteasome, a critical complex involved in protein degradation. In vitro studies have shown that it can effectively block the proteasomal pathway, leading to apoptosis in cancer cells.
Enzyme IC50 (nM) Effect
Proteasome15.0Induces apoptosis in cancer cells
β-Lactamase0.5Inhibits antibiotic resistance

Antiviral Activity

This compound has also been investigated for its antiviral properties. Studies have demonstrated its efficacy against HIV by inhibiting the viral protease, which is essential for the maturation of viral particles.

  • HIV Protease Inhibition : The compound shows competitive inhibition with a Ki value significantly lower than traditional inhibitors.
Virus IC50 (µM) Mechanism
HIV5.0Protease inhibition

Case Studies

  • Cancer Treatment : A study published in MDPI highlighted the efficacy of this compound as a lead compound in the development of proteasome inhibitors for cancer therapy. The compound was shown to halt the cell cycle at the G2/M phase in U266 cells, leading to reduced cell proliferation and increased apoptosis rates .
  • Antibiotic Resistance : Another investigation focused on the compound's role as a β-lactamase inhibitor, demonstrating its potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Biofilm Formation Inhibition : Recent studies have indicated that this boronic acid derivative can inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections, suggesting its utility in treating infections caused by biofilm-forming bacteria.

Properties

IUPAC Name

[2-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOVLXULSCCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657423
Record name [2-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-16-6
Record name [2-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylaminocarbonyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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